molecular formula C9H12ClN3O2S B13974818 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

Katalognummer: B13974818
Molekulargewicht: 261.73 g/mol
InChI-Schlüssel: GWWDIJXXSBZKGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2S. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitropyridine with pyrrolidine-3-thiol under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidine moiety enhances the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

  • 3-Nitro-2-(pyrrolidin-2-ylthio)pyridine hydrochloride
  • 3-Nitro-2-(pyrrolidin-3-ylmethylthio)pyridine hydrochloride

Comparison: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

Eigenschaften

Molekularformel

C9H12ClN3O2S

Molekulargewicht

261.73 g/mol

IUPAC-Name

3-nitro-2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride

InChI

InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H

InChI-Schlüssel

GWWDIJXXSBZKGG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.